4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride
Description
4-(Aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is a pyrazole-based heterocyclic compound characterized by:
- A 1-methyl group at position 1 of the pyrazole ring.
- An aminomethyl (-CH2NH2) substituent at position 2.
- A hydroxyl (-OH) group at position 3.
- Two hydrochloride counterions, enhancing its solubility in polar solvents.
The analysis below relies on comparisons with structurally related pyrazole and pyrimidine derivatives.
Properties
Molecular Formula |
C5H11Cl2N3O |
|---|---|
Molecular Weight |
200.06 g/mol |
IUPAC Name |
4-(aminomethyl)-2-methyl-1H-pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-8-5(9)4(2-6)3-7-8;;/h3,7H,2,6H2,1H3;2*1H |
InChI Key |
RJBLOHSYAWPWDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Such as crystallization or recrystallization to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the purity and consistency of the final product through analytical techniques like HPLC or NMR.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (–CH<sub>2</sub>NH<sub>2</sub>) acts as a nucleophile in reactions with electrophiles such as aldehydes, acyl chlorides, and alkyl halides. For example:
-
Condensation with aldehydes : In solvent-free conditions, this group reacts with aldehydes (e.g., p-methoxybenzaldehyde) to form imine intermediates, which can be reduced to secondary amines using sodium borohydride (88% yield) .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Aldehyde + Aminomethyl | 120°C, solvent-free, 2 h | 88% | |
| Sodium borohydride | Methanol, ambient temperature | – |
Acylation Reactions
The primary amine undergoes acylation with reagents like acetyl chloride or anhydrides. For example:
-
Reaction with acetyl chloride in dichloromethane produces N-acetyl derivatives, confirmed by FTIR (C=O stretch at 1,650 cm<sup>−1</sup>) and <sup>1</sup>H NMR (singlet at 2.1 ppm for CH<sub>3</sub>CO).
Cyclization and Heterocycle Formation
The aminomethyl group facilitates cyclization to form fused heterocycles such as pyrazolo[1,5-a]pyrimidines. Key steps include:
-
Intramolecular cyclization : Under acidic conditions, the amine reacts with adjacent carbonyl groups to form six-membered rings. This pathway is critical in synthesizing bioactive molecules .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Aminomethyl derivative | HCl, reflux | Pyrazolo[1,5-a]pyrimidine | 72% |
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces nitro or imine intermediates to amines, as observed in related pyrazole systems .
-
Oxidation : The hydroxyl group at position 5 can oxidize to a ketone under strong oxidizing agents (e.g., KMnO<sub>4</sub>), though this is less common due to stabilization by resonance .
Salt-Enhanced Reactivity
The dihydrochloride salt improves electrophilicity at the aminomethyl group, enhancing its participation in:
-
Mannich reactions : Reacts with formaldehyde and secondary amines to form tertiary amines.
-
Schiff base formation : Efficiently couples with carbonyl compounds in aqueous ethanol (yields >75%).
Spectroscopic Characterization
Key data for reaction monitoring:
-
<sup>1</sup>H NMR : NH<sub>2</sub> protons appear as a broad singlet at 3.3–3.5 ppm; methylene protons resonate at 4.1–4.3 ppm (J = 5.2 Hz) .
-
IR : N–H stretch at 3,300–3,400 cm<sup>−1</sup>; C–O (phenolic) at 1,220 cm<sup>−1</sup>.
Comparative Reaction Efficiency
Solvent and catalyst effects on aminomethyl reactivity:
| Solvent | Catalyst | Time (h) | Yield | Source |
|---|---|---|---|---|
| Methanol | NaBH<sub>4</sub> | 1 | 88% | |
| Ethanol | – | 3 | 96% | |
| Water | SnCl<sub>2</sub> | 8 | 68% |
Scientific Research Applications
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways or metabolic pathways that are modulated by the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride and analogous compounds:
Key Observations :
- Halogen vs.
- Ring System Differences : The pyrimidine derivative has a six-membered ring, which could confer distinct electronic properties and solubility compared to five-membered pyrazoles.
- Aryl Substituents : The 2-methylphenyl group in introduces steric bulk and lipophilicity, which might enhance membrane permeability in drug design.
Hydrogen Bonding and Crystallinity
Hydrogen bonding patterns significantly influence the physical properties of these compounds:
- The target compound’s hydroxyl and aminomethyl groups enable dual hydrogen-bonding interactions, likely leading to stable crystalline forms. This aligns with Etter’s graph-set analysis, where such motifs often form cyclic or chain aggregates .
- The simpler 1-methyl-1H-pyrazol-4-amine dihydrochloride , lacking a hydroxyl group, likely exhibits weaker intermolecular interactions, reducing melting points or solubility.
Biological Activity
4-(Aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Overview of Biological Activity
Research indicates that 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, which could be beneficial for conditions characterized by inflammation.
- Anticancer Activity : Preliminary investigations reveal that derivatives of this compound possess anticancer properties, particularly against certain cancer cell lines .
The biological activity of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is believed to stem from its interaction with specific molecular targets. The aminomethyl group can engage with various enzymes and receptors, leading to diverse pharmacological effects. The exact pathways involved are still under investigation, but initial data suggest interactions with enzymes related to inflammation and infection processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride, it is essential to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected analogs:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 4-(Aminomethyl)benzonitrile | Moderate | Low | None |
| 4-(Aminomethyl)benzoic acid | Low | Moderate | None |
| 4-(Aminomethyl)pyridine | None | High | Moderate |
| 4-(Aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride | High | High | High |
This table highlights the enhanced biological activity of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride compared to its analogs, particularly in antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives, including 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride. For instance, a study demonstrated its effectiveness against HeLa cells, showing significant cytotoxicity with an IC50 value indicating potent growth inhibition .
Antimicrobial Studies
In vitro studies have confirmed the antimicrobial efficacy of this compound against various strains, including both Gram-positive and Gram-negative bacteria. Such findings suggest its potential role as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride plays a critical role in its biological activity. The presence of both the aminomethyl and hydroxyl groups on the pyrazole ring appears to enhance its interaction with biological targets. Research into SAR has indicated that modifications to these groups can significantly affect the compound's potency and selectivity .
Q & A
Q. What computational methods are used to predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
